

# Spectroscopic Analysis of N,N-Dimethyl-4-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: *N,N*-Dimethyl-4-nitroaniline

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This technical guide provides a comprehensive overview of the spectral data for **N,N-Dimethyl-4-nitroaniline**, a key organic compound often utilized in the synthesis of dyes, pharmaceuticals, and as a reference in non-linear optical studies. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control purposes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **N,N-Dimethyl-4-nitroaniline**.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **N,N-Dimethyl-4-nitroaniline** is characterized by signals corresponding to the aromatic protons and the N-methyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
~8.10	Doublet	~9.5	2H, Aromatic (ortho to NO <sub>2</sub> )	CDCl <sub>3</sub>
~6.59	Doublet	~9.5	2H, Aromatic (ortho to N(CH <sub>3</sub> ) <sub>2</sub> )	CDCl <sub>3</sub>
~3.10	Singlet	-	6H, N-methyl (-N(CH <sub>3</sub> ) <sub>2</sub> )	CDCl <sub>3</sub>
~8.05	Doublet	9.0	2H, Aromatic (ortho to NO <sub>2</sub> )	Acetone-d <sub>6</sub>
~6.79	Doublet	9.0	2H, Aromatic (ortho to N(CH <sub>3</sub> ) <sub>2</sub> )	Acetone-d <sub>6</sub>
~3.18	Singlet	-	6H, N-methyl (-N(CH <sub>3</sub> ) <sub>2</sub> )	Acetone-d <sub>6</sub>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
~155.5	Quaternary C attached to N(CH <sub>3</sub> ) <sub>2</sub>	CDCl <sub>3</sub>
~139.5	Quaternary C attached to NO <sub>2</sub>	CDCl <sub>3</sub>
~126.0	Aromatic CH (ortho to NO <sub>2</sub> )	CDCl <sub>3</sub>
~110.5	Aromatic CH (ortho to N(CH <sub>3</sub> ) <sub>2</sub> )	CDCl <sub>3</sub>
~40.0	N-methyl (-N(CH <sub>3</sub> ) <sub>2</sub> )	CDCl <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N,N-Dimethyl-4-nitroaniline** shows characteristic absorption bands for the nitro group, the aromatic ring, and the C-N bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1595	Strong	Aromatic C=C stretching
~1510	Strong	Asymmetric NO <sub>2</sub> stretching
~1330	Strong	Symmetric NO <sub>2</sub> stretching
~1365	Medium	C-N stretching (aromatic amine)
~810	Strong	C-H out-of-plane bending (para-disubstituted)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

**N,N-Dimethyl-4-nitroaniline** exhibits a strong absorption in the UV-Vis region due to its extended  $\pi$ -conjugated system involving the electron-donating dimethylamino group and the electron-withdrawing nitro group.

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) (L mol <sup>-1</sup> cm <sup>-1</sup> )
Ethanol	~385	Data not readily available
Methanol	~394	Data not readily available

The position of the maximum absorption ( $\lambda_{\text{max}}$ ) is solvent-dependent, a phenomenon known as solvatochromism.

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **N,N-Dimethyl-4-nitroaniline**.
- Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or Acetone-d<sub>6</sub>) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

### Data Acquisition (<sup>1</sup>H and <sup>13</sup>C NMR):

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the <sup>1</sup>H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the <sup>13</sup>C spectrum, often with proton decoupling to simplify the spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy (KBr Pellet Method)

### Sample Preparation:

- Grind a small amount (1-2 mg) of **N,N-Dimethyl-4-nitroaniline** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place a portion of the powder into a pellet die.
- Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).

## UV-Vis Spectroscopy

Sample Preparation:

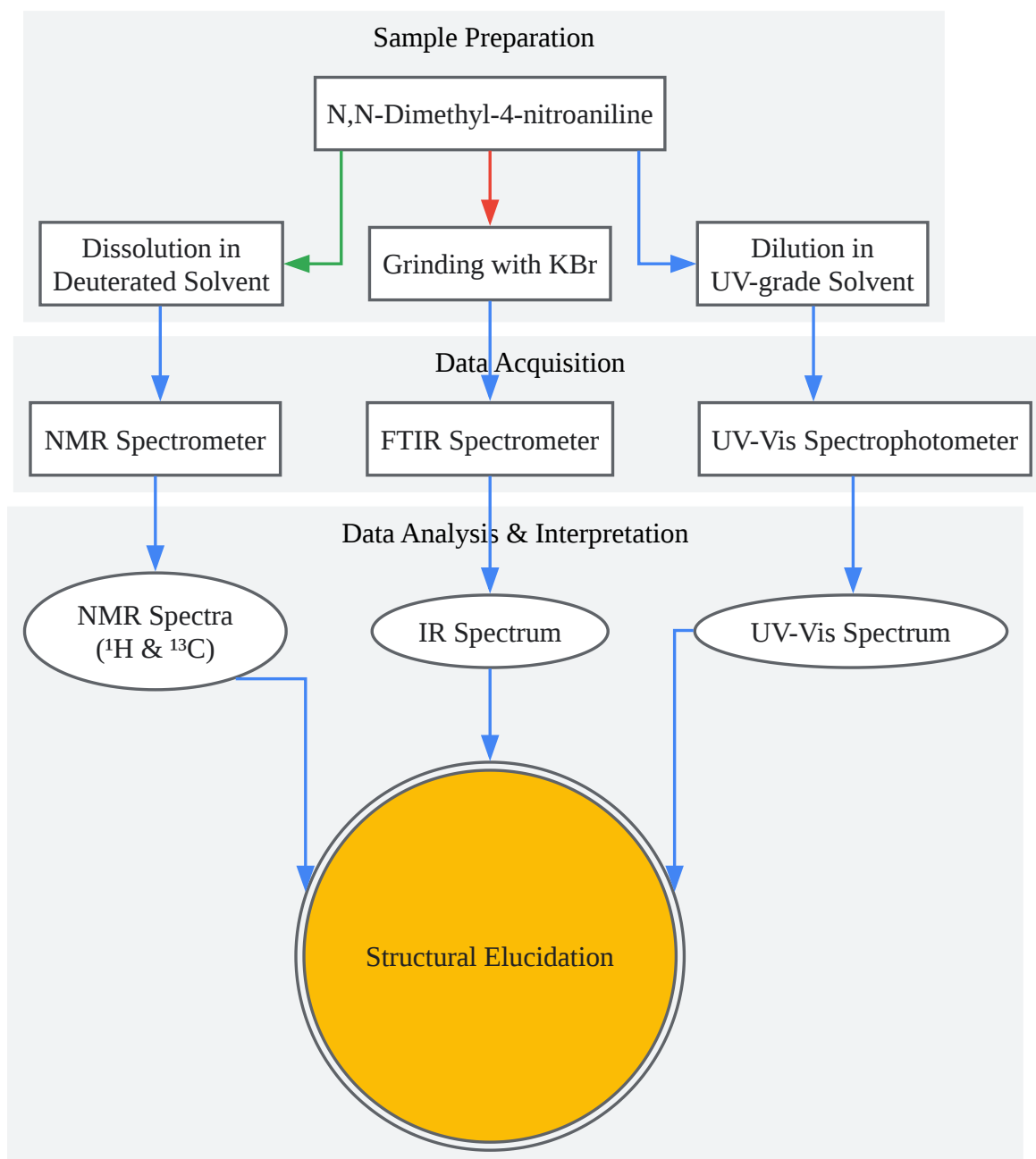
- Prepare a stock solution of **N,N-Dimethyl-4-nitroaniline** of a known concentration in a suitable UV-grade solvent (e.g., ethanol or methanol).
- Dilute the stock solution to prepare a series of standard solutions of lower concentrations. The absorbance of the final solution should ideally be within the linear range of the spectrophotometer (typically 0.1-1.0).

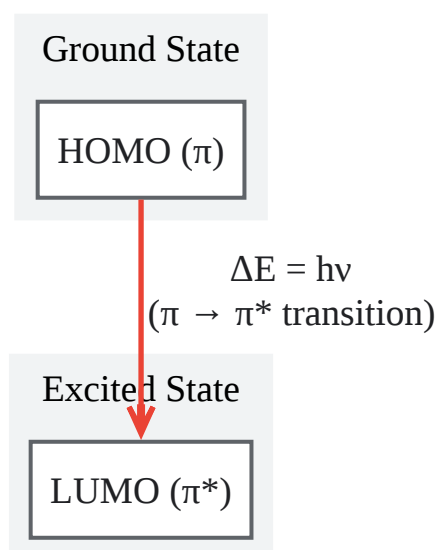
Data Acquisition:

- Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to be used as a blank.
- Fill the other cuvette with the sample solution.
- Place the blank cuvette in the spectrophotometer and record a baseline.
- Replace the blank with the sample cuvette and measure the absorbance spectrum over the desired wavelength range (e.g., 200-600 nm).
- The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the resulting spectrum.

## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key electronic transitions in **N,N-Dimethyl-4-nitroaniline**.





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